

Introduction: The Morpholine Scaffold in CNS Drug Discovery

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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

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The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a basic center, which at physiological pH can be protonated. This duality often enhances aqueous solubility and allows for favorable interactions with biological targets.[3] The morpholine ring is frequently employed to modulate a compound's pharmacokinetic profile, improving properties like metabolic stability and blood-brain barrier permeability.[2][3]

2-(Phenoxymethyl)morpholine serves as a foundational scaffold for several important CNS-acting drugs, most notably Viloxazine and Reboxetine.[4][5] These drugs are selective norepinephrine reuptake inhibitors (NRIs) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[4][6] Understanding the chemistry and pharmacology of the core **2-(Phenoxymethyl)morpholine** structure is therefore critical for the rational design of novel CNS agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The nomenclature and key identifiers for **2-(Phenoxymethyl)morpholine** are outlined below.

- Systematic IUPAC Name: **2-(Phenoxymethyl)morpholine**
- CAS Number: 167273-56-5[7][8]

- Molecular Formula: $C_{11}H_{15}NO_2$ [\[9\]](#)

- Chemical Structure:

A molecule's physicochemical properties are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key considerations in drug development.

Property	Value	Source
Molecular Weight	193.24 g/mol	[10]
XLogP3 (Lipophilicity)	1.2	[10]
Hydrogen Bond Donor Count	1	[10]
Hydrogen Bond Acceptor Count	3	[10]
Rotatable Bond Count	3	[10]
Topological Polar Surface Area	30.5 Å ²	[10]

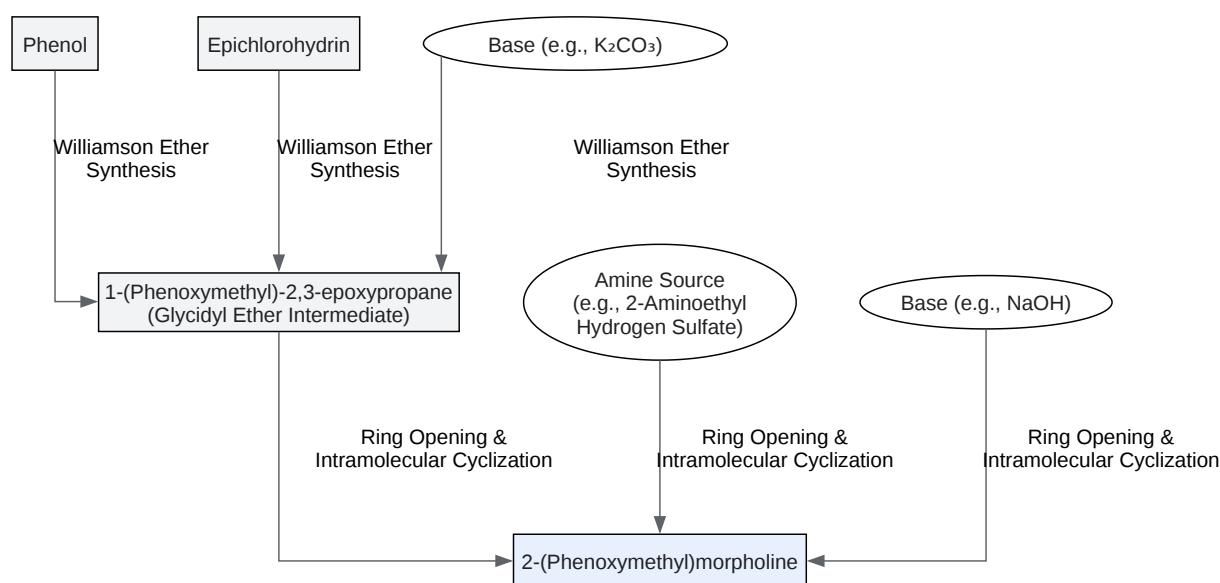
Synthetic Strategies and Mechanistic Rationale

The synthesis of the morpholine ring is a well-documented area of organic chemistry.[\[11\]](#) For 2-substituted morpholines like the topic compound, a common and efficient strategy involves the initial reaction of a phenoxide with an epoxide, followed by a cyclization step. This approach is advantageous as it allows for modular assembly and is adaptable from established syntheses of analogous drugs like Viloxazine.[\[12\]](#)[\[13\]](#)

The causality behind this strategy is rooted in fundamental organic reactions:

- **Epoxide Formation:** Phenol is deprotonated with a base to form the more nucleophilic phenoxide ion. This ion then attacks a dielectrophilic three-carbon synthon, typically epichlorohydrin, via a Williamson ether synthesis to form a glycidyl ether intermediate.
- **Ring-Opening and Cyclization:** The key epoxide intermediate is then subjected to a reaction with an amine source, such as 2-aminoethyl hydrogen sulfate or a protected aminoethanol

derivative.[13] The amine attacks and opens the epoxide ring. Subsequent intramolecular cyclization, often under basic conditions, forms the morpholine ring.



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Caption: General synthetic workflow for **2-(Phenoxymethyl)morpholine**.

Spectroscopic and Analytical Characterization

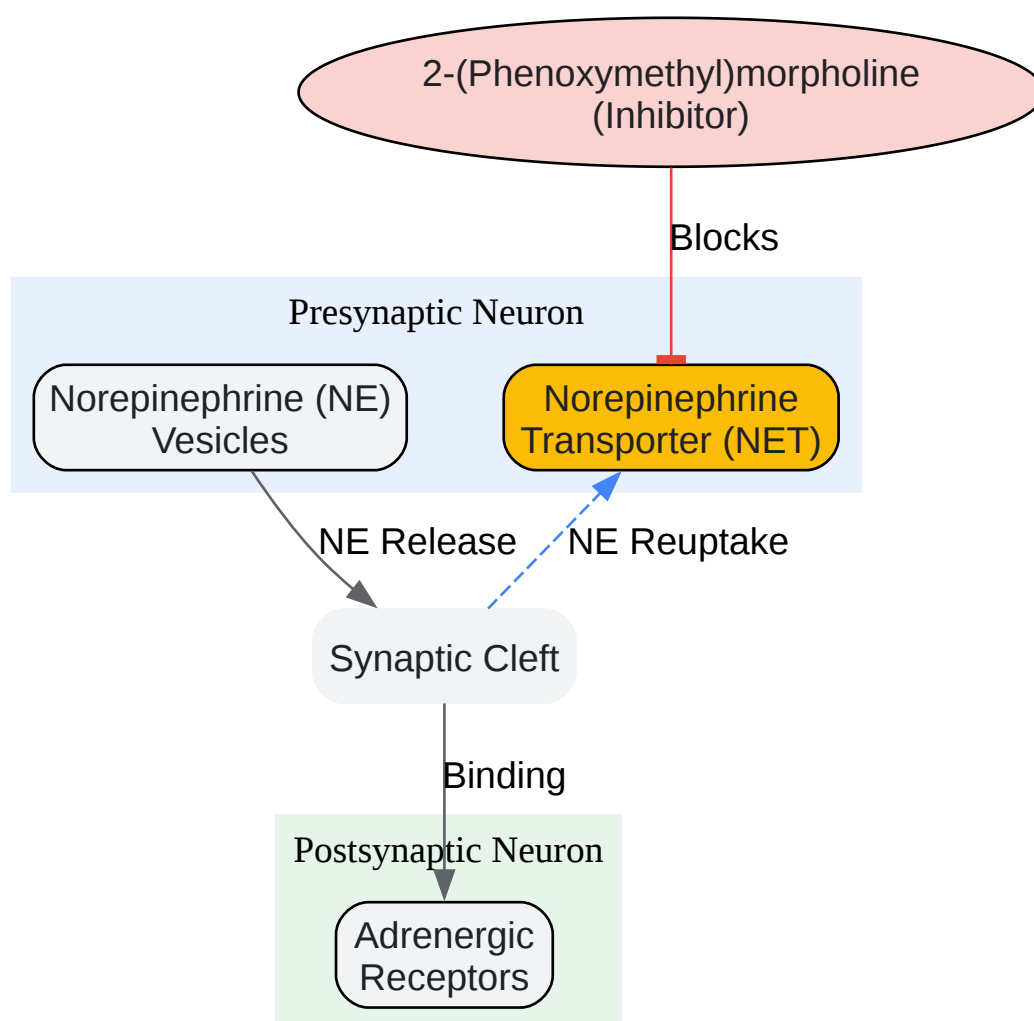
Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic techniques is used for this purpose.

Technique	Expected Characteristics	Rationale
^1H NMR	<p>~7.3-6.9 ppm (m, 5H): Aromatic protons of the phenyl ring.</p> <p>~4.1-3.6 ppm (m, 5H): Protons on carbons adjacent to oxygen (C2-H, C6-H₂, C-O-CH₂).</p> <p>~3.0-2.7 ppm (m, 4H): Protons on carbons adjacent to nitrogen (C3-H₂, C5-H₂).</p> <p>Broad singlet (1H): NH proton.</p>	<p>The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. Protons alpha to heteroatoms (O, N) are shifted downfield compared to simple alkanes. The morpholine ring protons often present as complex multiplets due to their diastereotopic nature.[14][15]</p>
^{13}C NMR	<p>~158 ppm: Quaternary aromatic carbon attached to ether oxygen.</p> <p>~130-115 ppm: Remaining aromatic carbons.</p> <p>~75-65 ppm: Aliphatic carbons adjacent to oxygen (C2, C6, O-CH₂).</p> <p>~50-45 ppm: Aliphatic carbons adjacent to nitrogen (C3, C5).</p>	<p>Carbon chemical shifts are highly sensitive to the electronegativity of adjacent atoms. Carbons bonded to oxygen appear significantly downfield.[16]</p>
IR Spectroscopy	<p>~3350 cm⁻¹ (broad): N-H stretch.</p> <p>~3050 cm⁻¹: Aromatic C-H stretch.</p> <p>~2950-2850 cm⁻¹: Aliphatic C-H stretch.</p> <p>~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.</p> <p>~1120 cm⁻¹ (strong): Aliphatic ether C-O stretch.</p>	<p>Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.[17]</p>
Mass Spectrometry (ESI+)	<p>$[\text{M}+\text{H}]^+$ at $m/z = 194.1$</p>	<p>Electrospray ionization in positive mode will protonate the basic nitrogen of the morpholine ring, yielding the pseudomolecular ion.</p>

Pharmacological Profile and Mechanism of Action

The **2-(phenoxymethyl)morpholine** scaffold is a potent pharmacophore for inhibiting the norepinephrine transporter (NET).[6] NET is a transmembrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[6]

Mechanism of Action: Norepinephrine Reuptake Inhibition By binding to and blocking NET, compounds with this core structure prevent the reabsorption of norepinephrine. This leads to an increased concentration and prolonged duration of action of NE in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be the primary mechanism for the therapeutic effects observed in ADHD and depression.[6][13]



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Caption: Mechanism of norepinephrine reuptake inhibition.

Detailed Experimental Protocol: Synthesis of 2-(Phenoxymethyl)morpholine

The following protocol is a representative procedure adapted from established syntheses of structurally related compounds and should be performed by qualified personnel with appropriate safety precautions.^{[12][13]}

Step 1: Synthesis of 1-(Phenoxymethyl)-2,3-epoxypropane

- To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) in a round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude epoxide. Purify via vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 2-(Phenoxymethyl)morpholine

- In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.1 eq) in aqueous sodium hydroxide (e.g., 3M solution).
- Add the crude 1-(phenoxymethyl)-2,3-epoxypropane from Step 1 to the basic amine solution.
- Heat the mixture (e.g., to 80-100 °C) and stir vigorously for several hours, monitoring by TLC or LC-MS.

- After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[18]
- The resulting crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Conclusion

2-(Phenoxymethyl)morpholine represents more than a simple heterocyclic molecule; it is a pharmacologically validated scaffold that serves as a blueprint for potent and selective norepinephrine reuptake inhibitors. Its synthesis is achievable through robust and scalable chemical transformations. A thorough understanding of its structure, properties, synthesis, and mechanism of action provides a solid foundation for researchers in the fields of medicinal chemistry and neuropharmacology, enabling the continued development of next-generation therapeutics for CNS disorders.

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